1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol
Overview
Description
1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol is an organic compound with the molecular formula C14H18F3NO It is characterized by the presence of trifluoromethyl, isopropyl, imino, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1,1-trifluoroacetone with isopropylamine to form an intermediate, which is then reacted with a phenyl-substituted Grignard reagent. The final step involves the addition of a methyl group to the intermediate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts, temperature control, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The imino group may form hydrogen bonds with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-methyl-4-phenylbutane-2-ol: Lacks the isopropylimino group.
1,1,1-Trifluoro-4-isopropylamino-2-methyl-4-phenylbutane-2-ol: Contains an amino group instead of an imino group.
1,1,1-Trifluoro-4-isopropylimino-2-methylbutane-2-ol: Lacks the phenyl group.
Uniqueness
1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol is unique due to the combination of trifluoromethyl, isopropylimino, methyl, and phenyl groups in its structure. This unique combination imparts specific chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1,1,1-trifluoro-2-methyl-4-phenyl-4-propan-2-yliminobutan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-10(2)18-12(11-7-5-4-6-8-11)9-13(3,19)14(15,16)17/h4-8,10,19H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVAYDZSGXTIKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(CC(C)(C(F)(F)F)O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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